4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

Description

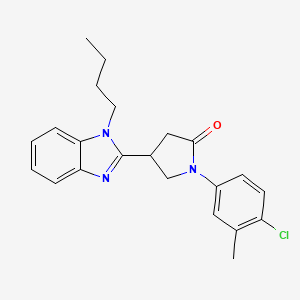

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1-butylbenzodiazolyl group at the 4-position and a 4-chloro-3-methylphenyl group at the 1-position. Notably, the benzodiazolyl group is a common pharmacophore in kinase inhibitors and receptor modulators, while the chloro-methylphenyl substituent may enhance lipophilicity and target binding .

Properties

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-3-4-11-25-20-8-6-5-7-19(20)24-22(25)16-13-21(27)26(14-16)17-9-10-18(23)15(2)12-17/h5-10,12,16H,3-4,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLNJBUGDXERNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C22H24ClN3O

- Molecular Weight : 367.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The benzodiazole ring can inhibit enzyme activities by binding to active sites.

- The chlorophenyl group enhances hydrophobic interactions, which may increase binding affinity.

- The pyrrolidinone ring facilitates hydrogen bonding with target biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance:

- Compounds similar to the target molecule have shown inhibitory effects on various cancer cell lines, including colon and breast cancer. Specifically, IC50 values in the low nanomolar range have been reported for structurally related compounds .

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| CFI-400945 | Colon Cancer | 10 |

| Compound 82a | Multiple Myeloma | 0.64 |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity:

- Studies have revealed that benzodiazole derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity

Preliminary research indicates that certain derivatives possess antimicrobial properties:

- In vitro tests have shown effectiveness against various bacterial strains, suggesting a role in developing new antibiotics .

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Antitumor Activity : A study evaluated a series of benzodiazole derivatives for their antitumor efficacy in mouse models. The findings indicated that certain modifications to the benzodiazole structure significantly enhanced anticancer activity, with some compounds achieving complete tumor regression in treated mice .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related benzodiazole compounds. The results demonstrated marked reductions in inflammatory markers in animal models, supporting the hypothesis that structural modifications could lead to improved therapeutic agents for chronic inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Heterocyclic Influence : Replacement of the benzodiazolyl group with oxadiazole or triazole (as in ) enhances antioxidant activity, suggesting that electron-rich heterocycles improve radical scavenging.

- Synthetic Flexibility : The benzothiazole-containing compound demonstrates reactivity toward propargyl bromide, implying that the target compound’s benzodiazolyl group may allow similar derivatization for activity optimization.

Physicochemical Properties

- Lipophilicity : The butyl chain and chloro-methylphenyl group in the target compound likely confer higher logP values compared to hydroxylated analogues (e.g., ), favoring blood-brain barrier penetration.

- Melting Points : Benzothiazole derivatives (e.g., ) exhibit melting points >250°C due to planar aromatic systems, whereas the target compound’s flexible butyl chain may reduce crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.